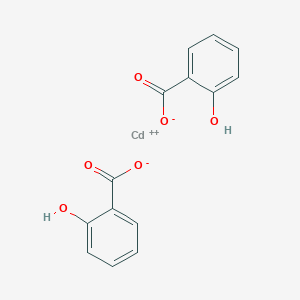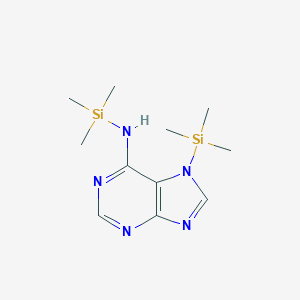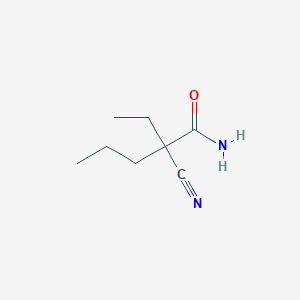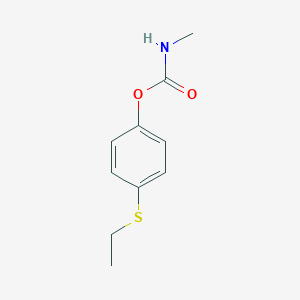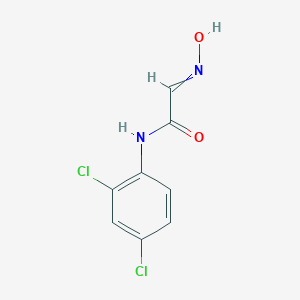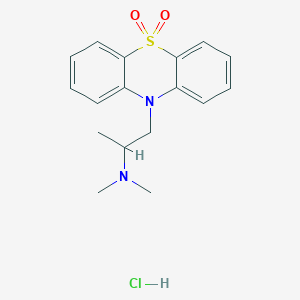
2-イソプロピル-1,3-ベンゾチアゾール
概要
説明
2-Isopropyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an isopropyl group attached to the second carbon of the thiazole ring This compound is part of the broader class of benzothiazoles, which are known for their diverse biological and chemical properties
科学的研究の応用
2-Isopropyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
作用機序
Target of Action
Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been found to exhibit a wide range of biological activities. They have been reported to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
For instance, they have been found to inhibit the target DprE1, which is involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives affect various biochemical pathways. They have been found to inhibit the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis . This suggests that these compounds may have a role in regulating cell death and could potentially be used in the treatment of diseases where apoptosis is dysregulated, such as cancer .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
The result of the action of 2-Isopropyl-1,3-benzothiazole is likely to depend on the specific target and pathway it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites. If it affects a signaling pathway, it could alter the behavior of cells. In the case of anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .
生化学分析
Biochemical Properties
2-Isopropyl-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, 2-Isopropyl-1,3-benzothiazole can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of 2-Isopropyl-1,3-benzothiazole on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, 2-Isopropyl-1,3-benzothiazole can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Isopropyl-1,3-benzothiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-Isopropyl-1,3-benzothiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isopropyl-1,3-benzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Isopropyl-1,3-benzothiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Isopropyl-1,3-benzothiazole has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Isopropyl-1,3-benzothiazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, 2-Isopropyl-1,3-benzothiazole can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Isopropyl-1,3-benzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, 2-Isopropyl-1,3-benzothiazole can affect the activity of enzymes involved in detoxification processes, thereby influencing its own metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of 2-Isopropyl-1,3-benzothiazole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 2-Isopropyl-1,3-benzothiazole can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of 2-Isopropyl-1,3-benzothiazole is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 2-Isopropyl-1,3-benzothiazole has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can accumulate in the nucleus, affecting gene expression and other nuclear processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with isopropyl ketones under acidic or basic conditions. One common method includes the reaction of 2-aminothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of 2-Isopropyl-1,3-benzothiazole often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper or palladium may be used to facilitate the cyclization process. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 2-Isopropyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazole.
Substitution: Halogenated, nitrated, or sulfonated benzothiazoles .
類似化合物との比較
- 2-Methyl-1,3-benzothiazole
- 2-Ethyl-1,3-benzothiazole
- 2-Phenyl-1,3-benzothiazole
Comparison: 2-Isopropyl-1,3-benzothiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methyl-1,3-benzothiazole, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with enzymes and receptors. The presence of the isopropyl group also enhances the compound’s lipophilicity, which can impact its absorption and distribution in biological systems .
特性
IUPAC Name |
2-propan-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMLNPNLJBPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

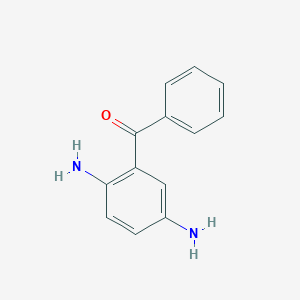
![3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one](/img/structure/B100256.png)
